molecular formula C14H18N6O2 B8425644 3-(4-(3-hydroxypropylamino)-1,3,5-triazin-2-ylamino)-N-methylbenzamide

3-(4-(3-hydroxypropylamino)-1,3,5-triazin-2-ylamino)-N-methylbenzamide

Cat. No. B8425644
M. Wt: 302.33 g/mol
InChI Key: FASNWWDAUQHYAQ-UHFFFAOYSA-N
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Patent
US09334269B2

Procedure details

To a solution of 2,4-dichloro-1,3,5-triazine (0.300 g, 2.000 mmol) in DMF (6670 μL) was added N-ethyl-N-isopropylpropan-2-amine (1048 μL, 6.000 mmol). The reaction vessel was cooled in an ice-water bath prior to the addition of 3-amino-N-methylbenzamide (300 mg, 2.000 mmol). The reaction mixture was stirred for 3 h at 0° C. at which time LC-MS revealed complete conversion to the desired chloro-triazine intermediate. To this yellow solution was added 3-aminopropan-1-ol (150 mg, 2.000 mmol). The reaction mixture was allowed to stir and warm slowly to RT over 18 h. Solids had precipitated out of the solution. The solid was filtered off, washed with water, and very little methanol to obtain 3-(4-(3-hydroxypropylamino)-1,3,5-triazin-2-ylamino)-N-methylbenzamide (516 mg, 1.707 mmol, 85%) as a white solid.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1048 μL
Type
reactant
Reaction Step One
Name
Quantity
6670 μL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Name
chloro-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.C(N(C(C)C)C(C)C)C.[NH2:18][C:19]1[CH:20]=[C:21]([CH:26]=[CH:27][CH:28]=1)[C:22]([NH:24][CH3:25])=[O:23].ClC1C=CN=NN=1.[NH2:36][CH2:37][CH2:38][CH2:39][OH:40]>CN(C=O)C>[OH:40][CH2:39][CH2:38][CH2:37][NH:36][C:2]1[N:3]=[CH:4][N:5]=[C:6]([NH:18][C:19]2[CH:20]=[C:21]([CH:26]=[CH:27][CH:28]=2)[C:22]([NH:24][CH3:25])=[O:23])[N:7]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
ClC1=NC=NC(=N1)Cl
Name
Quantity
1048 μL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
6670 μL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
NC=1C=C(C(=O)NC)C=CC1
Step Three
Name
chloro-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NN=NC=C1
Step Four
Name
Quantity
150 mg
Type
reactant
Smiles
NCCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h at 0° C. at which time LC-MS
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction vessel was cooled in an ice-water bath
STIRRING
Type
STIRRING
Details
to stir
TEMPERATURE
Type
TEMPERATURE
Details
warm slowly to RT over 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Solids had precipitated out of the solution
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water, and very little methanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCCNC1=NC(=NC=N1)NC=1C=C(C(=O)NC)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.707 mmol
AMOUNT: MASS 516 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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